TPU-0037A

Description

Properties

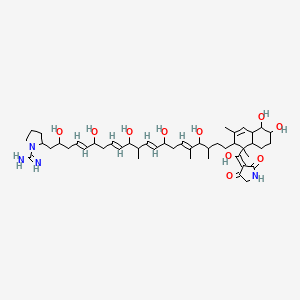

IUPAC Name |

2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+,43-40+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOJELXNKQYYOV-HTIPQZHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

841.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling TPU-0037A: A Technical Guide to a Novel Anti-MRSA Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037A is a potent antibiotic identified as a congener of lydicamycin, produced by the marine-derived actinomycete, Streptomyces platensis TP-A0598. Exhibiting significant activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), this compound presents a promising scaffold for the development of new anti-infective agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and the experimental protocols for its production, isolation, and antimicrobial evaluation.

Introduction

The rise of antibiotic-resistant pathogens, particularly MRSA, poses a significant threat to global health. This has spurred the search for novel antimicrobial compounds from diverse natural sources. Marine actinomycetes are a rich and relatively untapped source of structurally unique and biologically active secondary metabolites. This compound, isolated from Streptomyces platensis TP-A0598, is one such compound that has demonstrated promising antibacterial activity. This document serves as a detailed technical resource for researchers engaged in the discovery and development of new antibiotics.

Physicochemical Properties of this compound

This compound is structurally identified as 30-demethyllydicamycin. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₄₆H₇₂N₄O₁₀ |

| Molecular Weight | 841.08 g/mol |

| CAS Number | 485815-59-6 |

| Class | Antibiotic, Lydicamycin Congener |

| Producing Organism | Streptomyces platensis TP-A0598 |

Biological Activity

This compound displays a selective and potent inhibitory activity against a range of Gram-positive bacteria. Notably, it is active against clinically significant pathogens like MRSA. The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Antimicrobial Activity

The MIC values of this compound against various bacterial strains are presented in the table below. The data highlights its potent activity against Gram-positive organisms and its relative inactivity against Gram-negative bacteria.[1]

| Test Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | FDA 209P | 1.56 |

| Staphylococcus aureus (MRSA) | 121 | 3.13 |

| Staphylococcus aureus (MRSA) | 332 | 3.13 |

| Bacillus subtilis | PCI 219 | 1.56 |

| Micrococcus luteus | PCI 1001 | 1.56 |

| Escherichia coli | NIHJ | > 50 |

| Pseudomonas aeruginosa | B-1 | > 50 |

| Klebsiella pneumoniae | PCI 602 | > 50 |

Experimental Protocols

This section details the methodologies for the fermentation of the producing organism, the extraction and isolation of this compound, and the determination of its antimicrobial activity. These protocols are based on the original research by Furumai et al. (2002).

Fermentation of Streptomyces platensis TP-A0598

The production of this compound is achieved through submerged fermentation of Streptomyces platensis TP-A0598.

4.1.1. Culture Media and Conditions

-

Seed Medium: Glucose 1.0%, Soluble Starch 2.0%, Yeast Extract 0.5%, Peptone 0.5%, Meat Extract 0.5%, CaCO₃ 0.2% (pH 7.2 before sterilization).

-

Production Medium: Soluble Starch 4.0%, Glucose 1.0%, Pharmamedia (Traders Protein) 1.5%, Meat Extract 0.2%, Dry Yeast 0.5%, CaCO₃ 0.4% (pH 7.2 before sterilization).

-

Fermentation Parameters:

-

Seed Culture: A loopful of spores from an agar slant is inoculated into a 100-mL flask containing 20 mL of seed medium and incubated at 28°C for 48 hours on a rotary shaker.

-

Production Culture: The seed culture (1 mL) is transferred to a 500-mL flask containing 100 mL of production medium and incubated at 28°C for 7 days on a rotary shaker.

-

Extraction and Isolation of this compound

A multi-step purification process is employed to isolate this compound from the fermentation broth.

4.2.1. Extraction

-

The culture broth is centrifuged to separate the mycelium and supernatant.

-

The supernatant is passed through a column of Diaion HP-20 resin.

-

The resin is washed with water and then eluted with methanol.

-

The methanolic eluate is concentrated to an aqueous solution and extracted with ethyl acetate.

-

The ethyl acetate extract is concentrated to yield a crude extract.

4.2.2. Purification

-

The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol.

-

Active fractions are further purified by reversed-phase ODS column chromatography with a methanol-water gradient.

-

Final purification is achieved by preparative HPLC on an ODS column.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound is determined using the agar dilution method.

4.3.1. Procedure

-

A stock solution of this compound is prepared in methanol.

-

Two-fold serial dilutions of the compound are prepared and incorporated into molten Mueller-Hinton agar.

-

The agar is poured into Petri dishes and allowed to solidify.

-

The test bacteria are cultured in Mueller-Hinton broth to an exponential growth phase.

-

The bacterial cultures are diluted to a final concentration of 10⁶ CFU/mL.

-

A 5 µL aliquot of each bacterial suspension is inoculated onto the surface of the agar plates.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the test organism.

Mechanism of Action and Signaling Pathways

The precise molecular target of this compound and other lydicamycins is an active area of research. Current evidence suggests that these compounds may exert their antibacterial effect through multiple mechanisms, including the induction of morphological changes and stress responses in bacterial cells.[2] Recent studies on lydicamycins have also indicated a potential role in modulating bacterial development, such as inducing sporulation in other actinobacteria.[2] This suggests an ecological role for these molecules in inter-species communication and competition.

While a definitive signaling pathway for the antibacterial action of this compound has not been fully elucidated, a proposed model for the related lydicamycins' effect on plant cells involves the disruption of auxin transport, leading to abnormal flavonoid accumulation.[3] In bacteria, it is hypothesized that lydicamycins may interfere with cell envelope integrity or other essential cellular processes, triggering a cascade of stress responses.

Below are conceptual diagrams illustrating the experimental workflow for this compound production and a hypothetical model of its antibacterial action.

Figure 1. Experimental workflow for the production and isolation of this compound.

Figure 2. Hypothetical mechanism of action for this compound.

Conclusion

This compound is a promising anti-MRSA agent with a novel structure derived from a marine actinomycete. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and its analogs. Future studies should focus on elucidating the precise molecular target and mechanism of action of this compound to facilitate its optimization as a potential therapeutic agent in the fight against antibiotic-resistant bacteria.

References

Unveiling TPU-0037A: A Technical Guide to a Promising Anti-MRSA Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of TPU-0037A, a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document consolidates available data on its chemical structure, biological activity, and biosynthetic origins, presenting it in a structured format for researchers and drug development professionals.

Chemical Profile of this compound

This compound is a natural product isolated from the fermentation broth of Streptomyces platensis TP-A0598.[1] It is a congener of lydicamycin, a family of complex polyketide antibiotics.[1]

| Property | Value | Source |

| Chemical Formula | C46H72N4O10 | [1] |

| Molecular Weight | 841.08 g/mol | [1] |

| CAS Number | 485815-59-6 | [1] |

| Formal Name | (+)-2-[21-[1-[(2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5,6-dihydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide | |

| Synonyms | Antibiotic TPU-0037-A | [1] |

| SMILES String | O=C(C1=C(CNC1=O)O)C2(C3C(C(C(O)CC3)O)C=C(C)C2CCC(C)C(O)/C(C)=C/CC(O)/C=C/C(C)C(O)/C=C/CC(O)/C=C/CC(O)CC4N(CCC4)C(N)=N)C | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. |

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria. Its efficacy against MRSA makes it a compound of significant interest in the search for new antibiotics to combat resistant pathogens.

Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are summarized below.

| Bacterial Strain | MIC (µg/mL) |

| Methicillin-resistant S. aureus (MRSA) | 1.56 - 12.5 |

| Bacillus subtilis | 1.56 - 12.5 |

| Micrococcus luteus | 1.56 - 12.5 |

| Escherichia coli | >50 |

| Proteus mirabilis | >50 |

| Proteus vulgaris | >50 |

| Pseudomonas aeruginosa | >50 |

Data sourced from MedchemExpress.[1]

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, as a member of the polyketide class of antibiotics, its mode of action is likely to be similar to other compounds in this category. These mechanisms often involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes like DNA gyrase. Further research is required to determine the specific molecular target of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and purification of this compound are not extensively published. However, a general workflow can be inferred from the discovery and characterization of similar natural products.

General Workflow for Isolation and Purification

Determination of Minimum Inhibitory Concentration (MIC)

The following diagram outlines a standard broth microdilution method for determining the MIC of an antimicrobial agent like this compound.

References

TPU-0037A mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of TPU-0037A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent antibiotic with demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a congener of the natural product lydicamycin, its mechanism of action is of significant interest for the development of novel antibacterial agents. This technical guide delineates the core mechanism of action of this compound, which is inferred to be the inhibition of the essential bacterial enzyme peptide deformylase (PDF). This document provides a comprehensive overview of the available data, including quantitative antibacterial activity, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction to this compound

This compound is a member of the lydicamycin family of antibiotics, which are complex polyketides produced by Streptomyces species.[1][2] It exhibits selective and potent activity against a range of Gram-positive bacteria, making it a promising candidate for further investigation in an era of increasing antibiotic resistance. Structurally similar to lydicamycin, this compound's antibacterial effect is attributed to the disruption of a fundamental cellular process in bacteria.

Proposed Mechanism of Action: Inhibition of Peptide Deformylase (PDF)

The primary mechanism of action for this compound is proposed to be the inhibition of peptide deformylase (PDF), a crucial metalloenzyme in the bacterial protein synthesis pathway. This hypothesis is drawn from studies on its close structural analog, lydicamycin, which has been shown to target PDF.[3][4]

The Role of Peptide Deformylase in Bacterial Protein Synthesis

In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. For a newly synthesized polypeptide chain to become a functional protein, this N-formyl group must be removed. This essential step is catalyzed by peptide deformylase. The subsequent removal of the methionine residue is then carried out by methionine aminopeptidase (MAP). The inhibition of PDF leads to the accumulation of N-formylated proteins, which are largely non-functional. This disruption of protein maturation ultimately results in the cessation of bacterial growth and cell death.

Downstream Consequences of PDF Inhibition

The inhibition of peptide deformylase by this compound is expected to trigger a cascade of detrimental effects within the bacterial cell, including:

-

Accumulation of non-functional proteins: The inability to remove the N-formyl group prevents proper protein folding and function.

-

Disruption of essential cellular processes: Key enzymatic and structural proteins remain inactive, leading to a breakdown in metabolic pathways, DNA replication, and cell wall maintenance.

-

Bacteriostatic/Bactericidal effects: The overall disruption of cellular function leads to the inhibition of bacterial growth and, in many cases, cell death.

Quantitative Data: Antibacterial Activity of this compound

The antibacterial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The available data is summarized in the table below.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 3.13 |

| Staphylococcus aureus Smith | 3.13 |

| Methicillin-resistant S. aureus (MRSA) No. 15 | 6.25 |

| Bacillus subtilis PCI 219 | 1.56 |

| Micrococcus luteus PCI 1001 | 1.56 |

| Escherichia coli NIHJ | > 50 |

| Pseudomonas aeruginosa P-3 | > 50 |

Data sourced from Furumai, T., et al. (2002). TPU-0037-A, B, C and D, novel lydicamycin congeners with anti-MRSA activity from Streptomyces platensis TP-A0598. The Journal of Antibiotics, 55(10), 873-880.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for determining the MIC of this compound, based on standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Spectrophotometer

-

Incubator

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity. Alternatively, measure the optical density at 600 nm (OD600) using a spectrophotometer.

In Vitro Peptide Deformylase (PDF) Inhibition Assay (General Protocol)

While specific data for this compound is not yet available, the following is a representative protocol for assessing the inhibitory activity of a compound against PDF.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of purified peptide deformylase.

Materials:

-

Purified recombinant peptide deformylase

-

Substrate (e.g., N-formyl-Met-Ala-Ser)

-

Assay buffer (e.g., HEPES buffer with a metal cofactor like NiCl2)

-

This compound at various concentrations

-

Detection reagent (e.g., fluorescamine)

-

96-well black microtiter plates

-

Fluorometer

Procedure:

-

Enzyme Preparation: Prepare a solution of purified PDF in the assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells of the microtiter plate.

-

Enzyme Incubation: Add the PDF solution to the wells and incubate for a defined period to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the PDF substrate to each well.

-

Detection: After a set reaction time, add the detection reagent (e.g., fluorescamine), which reacts with the deformylated product to produce a fluorescent signal.

-

Data Analysis: Measure the fluorescence intensity and calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualizations

Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound via inhibition of peptide deformylase (PDF).

Experimental Workflow for MIC Determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

References

- 1. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput screening of peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Antibacterial Spectrum of TPU-0037A

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is a fermentation-derived antibiotic isolated from Streptomyces platensis TP-A0598.[1][2] It is a structural analogue and congener of lydicamycin, a novel class of antibiotics.[3][4][5][6] Notably, this compound has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), positioning it as a compound of interest in the search for new treatments for antibiotic-resistant infections.[2][5][6] This document provides a comprehensive overview of the known antibacterial spectrum of this compound, its proposed mechanism of action, and the experimental methodologies used for its evaluation.

Antibiotic Spectrum of this compound

The antibacterial activity of this compound is characterized by its targeted efficacy against Gram-positive bacteria, with little to no activity observed against the tested Gram-negative organisms.

The in vitro activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The known MIC values for this compound are summarized in the table below.

| Bacterial Species | Gram Stain | Strain Details | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Methicillin-Resistant (MRSA) | 1.56 - 12.5 |

| Bacillus subtilis | Positive | Not Specified | 1.56 - 12.5 |

| Micrococcus luteus | Positive | Not Specified | 1.56 - 12.5 |

| Escherichia coli | Negative | Not Specified | >50 |

| Proteus mirabilis | Negative | Not Specified | >50 |

| Proteus vulgaris | Negative | Not Specified | >50 |

| Pseudomonas aeruginosa | Negative | Not Specified | >50 |

| Data sourced from multiple references.[3][4][7] |

The data clearly indicates that this compound has a selective spectrum of activity, potently inhibiting the growth of Gram-positive bacteria, including the high-priority pathogen MRSA, while being ineffective against the tested Gram-negative bacteria at concentrations up to 50 µg/mL.[3][4][7]

Proposed Mechanism of Action

While the precise molecular targets are still under investigation, current evidence suggests that this compound functions by inhibiting bacterial cell wall synthesis.[1] This mechanism involves the disruption of key enzymes responsible for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. The compromised integrity of the cell wall ultimately leads to cell lysis and bacterial death.[1]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols: MIC Determination

The following describes a standard broth microdilution method, a widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This methodology is consistent with the type of data reported for this compound.

-

This compound compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains for testing

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (37°C)

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of desired final concentrations (e.g., from 100 µg/mL down to 0.05 µg/mL).

-

Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only, no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

Culture the test bacteria on an appropriate agar plate overnight at 37°C.

-

Select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the final bacterial inoculum to each well of the microtiter plate (containing the serially diluted this compound).

-

The final volume in each well is typically 100 µL or 200 µL.

-

Incubate the plates at 37°C for 18-24 hours under ambient atmospheric conditions.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth.[9] This can be confirmed by measuring the optical density (OD) using a microplate reader.

-

Caption: Experimental workflow for MIC determination.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Antibiotics | 485815-59-6 | Invivochem [invivochem.com]

- 9. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]

TPU-0037A origin and source

An In-depth Technical Guide to TPU-0037A: Origin, Source, and Biological Activity

This guide provides a comprehensive overview of the antibiotic this compound, intended for researchers, scientists, and drug development professionals. It covers the compound's origin, source, chemical properties, and biological activity, with a focus on its potential as an anti-MRSA agent.

Introduction

This compound is a naturally occurring antibiotic that belongs to the lydicamycin family of polyketides.[1][2][3] It is a congener of lydicamycin, exhibiting potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.[1][2][4] This document summarizes the current knowledge on this compound, including its discovery, biosynthesis, and antimicrobial properties.

Origin and Source

This compound, along with its congeners TPU-0037B, C, and D, was first isolated from the culture broth of the marine actinomycete strain TP-A0598.[5] This strain was collected from a seawater sample in Toyama Bay, Japan, and was identified as Streptomyces platensis based on its taxonomic characteristics.[5] The producing organism, Streptomyces platensis TP-A0598, has been further characterized, and its draft genome sequence is available, which has led to the proposal of the biosynthetic pathway for lydicamycins.

Chemical Properties

This compound is a complex polyketide with the following chemical properties:

| Property | Value |

| CAS Number | 485815-59-6 |

| Molecular Formula | C46H72N4O10 |

| Molecular Weight | 841.1 g/mol |

| Appearance | Colorless film |

| Solubility | Soluble in ethanol, methanol, DMSO, and DMF |

Biological Activity

This compound demonstrates selective and potent antibacterial activity against Gram-positive bacteria. A summary of its minimum inhibitory concentrations (MICs) against various bacterial strains is presented below.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus Smith | 1.56 |

| Staphylococcus aureus 209P | 3.13 |

| Methicillin-resistant Staphylococcus aureus (MRSA) 835 | 1.56 |

| Methicillin-resistant Staphylococcus aureus (MRSA) 923 | 3.13 |

| Bacillus subtilis PCI 219 | 1.56 |

| Micrococcus luteus PCI 1001 | 12.5 |

| Escherichia coli NIHJ | >50 |

| Pseudomonas aeruginosa B-1 | >50 |

| Proteus mirabilis | >50 |

| Proteus vulgaris | >50 |

Data sourced from product information sheets citing Furumai T., et al. (2002).[1]

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound has not been fully elucidated in the currently available literature. As a congener of lydicamycin, it is likely to share a similar mode of action. Lydicamycins are known to be polyketide antibiotics, a class of compounds that can interfere with various cellular processes in bacteria, including cell wall synthesis, protein synthesis, and nucleic acid synthesis. However, the specific molecular target and the signaling pathways affected by this compound remain a subject for further investigation.

The proposed biosynthetic pathway for lydicamycin, based on the genomic analysis of Streptomyces platensis TP-A0598, is a complex process involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).

Caption: Proposed biosynthetic pathway of lydicamycin congeners like this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound can be found in the primary literature, specifically in the 2002 publication by Furumai and colleagues in The Journal of Antibiotics. While the full text of this article is not widely available, this section outlines the general methodologies that would have been employed.

Fermentation and Isolation

-

Fermentation: Streptomyces platensis TP-A0598 would be cultured in a suitable liquid medium under optimal conditions for antibiotic production (e.g., specific temperature, pH, and aeration).

-

Extraction: The culture broth would be harvested and the mycelium separated by centrifugation or filtration. The supernatant would then be extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude antibiotic mixture.

-

Purification: The crude extract would be subjected to a series of chromatographic techniques to purify this compound. This would likely involve column chromatography (e.g., silica gel, Sephadex) followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.

Caption: General workflow for the isolation and purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values would be determined using a standard broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test bacteria would be prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density.

-

Serial Dilution: A serial two-fold dilution of this compound would be prepared in a 96-well microtiter plate.

-

Inoculation: Each well would be inoculated with the bacterial suspension.

-

Incubation: The plate would be incubated under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).

-

Observation: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound is a promising antibiotic with significant activity against Gram-positive bacteria, including the clinically important MRSA. Its origin from a marine actinomycete highlights the potential of marine environments as a source of novel bioactive compounds. While its precise mechanism of action requires further investigation, the available data suggest that it is a valuable lead compound for the development of new anti-infective agents. Future research should focus on elucidating its molecular target, understanding its effect on bacterial signaling pathways, and exploring its potential for in vivo efficacy and safety.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to TPU-0037A: A Novel Anti-MRSA Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and putative mechanism of action of TPU-0037A, a novel antibiotic with significant potential in combating methicillin-resistant Staphylococcus aureus (MRSA).

Core Molecular and Physicochemical Properties

This compound is a complex polyketide natural product. Its fundamental molecular and physical properties are summarized in the table below.

| Property | Value | Citation |

| Molecular Formula | C46H72N4O10 | [1][2] |

| Molecular Weight | 841.0 g/mol | [1][2] |

| CAS Number | 485815-59-6 | [1][2] |

| Appearance | Colorless film | [1] |

| Purity | >95% (by HPLC) | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [1] |

| Storage Conditions | -20°C | [1] |

Biological Activity and Spectrum of Action

This compound is a congener of the antibiotic lydicamycin and demonstrates potent activity against a range of Gram-positive bacteria, most notably MRSA.[1] It is largely inactive against Gram-negative bacteria.[1]

Antibacterial Spectrum of this compound

The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are presented below.

| Bacterial Strain | Type | MIC (µg/mL) | Citation |

| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5 | [1] |

| Bacillus subtilis | Gram-positive | 1.56 - 12.5 | |

| Micrococcus luteus | Gram-positive | 1.56 - 12.5 | |

| Escherichia coli | Gram-negative | >50 | [1] |

| Proteus mirabilis | Gram-negative | >50 | |

| Proteus vulgaris | Gram-negative | >50 | |

| Pseudomonas aeruginosa | Gram-negative | >50 |

Putative Mechanism of Action: Interference with Cell Wall Homeostasis

Direct mechanistic studies on this compound are not yet available in the public domain. However, research on its parent compound, lydicamycin, provides strong evidence for a mechanism of action centered on the disruption of the bacterial cell wall.

Transcriptomic analysis of Streptomyces coelicolor exposed to lydicamycins revealed a gene expression profile consistent with the response to cell wall-targeting antibiotics. Specifically, a significant upregulation of genes associated with cell envelope stress was observed. This suggests that lydicamycin, and by extension this compound, likely inhibits a critical step in peptidoglycan synthesis or triggers a response to cell wall damage.

This proposed mechanism involves the inhibition of peptidoglycan biosynthesis, leading to a compromised cell wall that can no longer withstand the internal turgor pressure, ultimately resulting in cell lysis and death. The specific molecular target within this pathway remains to be elucidated.

Proposed Signaling Pathway for Lydicamycin-Induced Cell Wall Stress

The following diagram illustrates the proposed signaling cascade initiated by the interaction of a lydicamycin-class compound with the bacterial cell, leading to the observed stress response.

Experimental Protocols

The following methodologies are based on the procedures described for the isolation and characterization of this compound and its congeners.

Isolation and Purification of this compound

-

Fermentation: The producing organism, Streptomyces platensis TP-A0598, is cultured in a suitable production medium.

-

Extraction: The culture broth is harvested, and the supernatant is subjected to extraction with an organic solvent.

-

Initial Purification: The crude extract is fractionated using HP-20 resin column chromatography.

-

Further Chromatographic Steps: The active fractions are further purified by octadecylsilanized (ODS) silica gel column chromatography.

-

Final Purification: The final purification of this compound is achieved by preparative high-performance liquid chromatography (HPLC).

Determination of Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity is adjusted to match a 0.5 McFarland standard.

-

Serial Dilution: The antibiotic compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Workflow for Isolation and Characterization

The overall workflow for obtaining and characterizing this compound is depicted below.

References

An In-depth Technical Guide to TPU-0037A

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 485815-59-6

This document provides a comprehensive overview of the antibiotic compound TPU-0037A, including its chemical properties, biological activity, and the experimental protocols used for its characterization.

Chemical and Physical Properties

This compound is a complex polyketide antibiotic and a congener of lydicamycin.[1][2] It is produced by the marine actinomycete strain Streptomyces platensis TP-A0598, which was isolated from a seawater sample in Toyama Bay, Japan.[1]

| Property | Value | Reference |

| CAS Number | 485815-59-6 | [3] |

| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [4] |

| Molecular Weight | 841.1 g/mol | [4] |

| Appearance | Colorless film | [5] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [5] |

| Storage | -20°C | [5] |

Biological Activity: In Vitro Antibacterial Spectrum

This compound has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1] It is, however, inactive against Gram-negative bacteria.[1] The minimum inhibitory concentrations (MICs) for several bacterial strains are summarized below.

| Test Organism | Strain Number | MIC (µg/mL) | Reference |

| Staphylococcus aureus | FDA 209P | 3.13 | [1] |

| Staphylococcus aureus | Smith | 3.13 | [1] |

| Staphylococcus aureus (MRSA) | 100 | 3.13 | [1] |

| Staphylococcus aureus (MRSA) | 213 | 1.56 | [1] |

| Staphylococcus aureus (MRSA) | 234 | 3.13 | [1] |

| Bacillus subtilis | PCI 219 | 3.13 | [1] |

| Micrococcus luteus | PCI 1001 | 12.5 | [1] |

| Escherichia coli | NIHJ | > 50 | [1] |

| Pseudomonas aeruginosa | B-37 | > 50 | [1] |

| Klebsiella pneumoniae | > 50 | [1] |

Experimental Protocols

Fermentation of Producing Organism

The following protocol outlines the fermentation process for the production of this compound from Streptomyces platensis TP-A0598.[1]

3.1.1. Seed Culture:

-

A loopful of the mature slant culture of S. platensis TP-A0598 is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of a seed medium (composition not specified in the abstract).

-

The flask is incubated on a rotary shaker at 200 rpm for 2 days at 28°C.

3.1.2. Production Culture:

-

The seed culture (2 mL) is transferred to a 500-mL Erlenmeyer flask containing 100 mL of a production medium (composition not specified in the abstract).

-

The production culture is incubated on a rotary shaker at 200 rpm for 6 days at 28°C.

Isolation and Purification of this compound

The following is a summary of the purification process for this compound from the culture broth.[1]

-

Extraction: The culture broth is extracted with an equal volume of ethyl acetate.

-

Concentration: The organic layer is concentrated in vacuo to yield an oily residue.

-

Column Chromatography: The residue is subjected to a series of column chromatography steps:

-

Diaion HP-20 resin.

-

ODS (octadecylsilane) column chromatography.

-

-

Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC).

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound was determined using a standard agar dilution method.[1][6]

-

Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound.

-

Inoculation: The test microorganisms are cultured to a standardized density and then inoculated onto the surface of the agar plates.

-

Incubation: The plates are incubated under appropriate conditions for the growth of the test organisms.

-

Observation: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Structure Elucidation

The chemical structure of this compound was determined to be 30-demethyllydicamycin through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound has not been explicitly detailed, its structural similarity to lydicamycin suggests a comparable mode of action. Lydicamycins are known to be potent antibiotics against Gram-positive bacteria.[7] The proposed biosynthetic pathway for lydicamycins involves a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.[8]

Based on the activity of other complex natural product antibiotics that target Gram-positive bacteria, a plausible, though currently hypothetical, mechanism of action for this compound could involve the disruption of cell wall biosynthesis. This is a common target for antibiotics that are effective against Gram-positive organisms.

Below is a generalized workflow for the discovery and initial characterization of a novel antibiotic like this compound.

Further research is necessary to elucidate the specific molecular target and the signaling pathways affected by this compound in susceptible bacteria. A potential starting point for such investigations would be to examine its effects on the bacterial cell envelope and the synthesis of essential macromolecules.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 4. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antibacterial Potential of TPU-0037A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of TPU-0037A, a potent antibacterial agent. This compound, a congener of the antibiotic lydicamycin, demonstrates significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action to serve as a valuable resource for ongoing research and development efforts in the field of antimicrobial agents.

Core Biological Activity: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effects by inhibiting the biosynthesis of the bacterial cell wall, a complex and essential structure for bacterial survival.[1][][3] While the precise molecular target within this pathway has not been definitively elucidated in publicly available literature, the current understanding points towards the disruption of peptidoglycan synthesis. This mechanism is consistent with the activity of many successful antibiotics and provides a strong foundation for further investigation into its specific site of action. The compound is produced through fermentation of the bacterium Streptomyces platensis TP-A0598.[4][5][6]

Quantitative Antimicrobial Activity

The antibacterial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. These assays determine the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. This compound has demonstrated potent activity against several Gram-positive bacteria, as detailed in the table below. Notably, the compound shows limited to no activity against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, and P. aeruginosa (MICs >50 µg/mL).[7]

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5 |

| Bacillus subtilis | Gram-positive | 1.56 - 12.5 |

| Micrococcus luteus | Gram-positive | 1.56 - 12.5 |

Experimental Protocols

The following section details a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound, such as this compound, using the broth microdilution method. This protocol is a representative method and may require optimization based on the specific bacterial strains and laboratory conditions.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select a single, well-isolated colony of the test bacterium. b. Inoculate the colony into a tube containing a suitable sterile broth medium (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at the optimal temperature and atmospheric conditions for the test organism until it reaches the log phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard). d. Dilute the bacterial suspension in sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the this compound stock solution in sterile broth in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. b. Include a positive control well (broth with bacterial inoculum, no antibiotic) and a negative control well (broth only). c. Incubate the microtiter plate at the appropriate temperature and duration for the test organism (typically 18-24 hours).

4. Determination of MIC: a. Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizing the Mechanism of Action

To illustrate the proposed mechanism of action of this compound, the following diagrams, generated using the DOT language, depict the bacterial cell wall synthesis pathway and a general experimental workflow for assessing antibacterial activity.

Caption: Bacterial peptidoglycan synthesis pathway with the proposed inhibitory action of this compound.

Caption: General experimental workflow for the production and evaluation of this compound's antibacterial activity.

Conclusion and Future Directions

This compound is a promising antibacterial compound with potent activity against Gram-positive bacteria, including MRSA. Its mechanism of action, believed to be the inhibition of cell wall synthesis, makes it an attractive candidate for further development. Future research should focus on the precise identification of its molecular target within the peptidoglycan biosynthesis pathway. Elucidating the specific enzyme or substrate with which this compound interacts will be crucial for understanding its mode of action in greater detail, enabling structure-activity relationship studies, and potentially guiding the development of next-generation antibiotics with improved efficacy and spectrum. Further studies to determine other quantitative measures of activity, such as IC50 values against its putative target, are also warranted.

References

- 1. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to TPU-0037A: A Novel Anti-MRSA Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research applications and current understanding of TPU-0037A, a novel antibiotic with promising activity against methicillin-resistant Staphylococcus aureus (MRSA). This document synthesizes available data on its biological activity, outlines relevant experimental protocols, and presents a logical workflow for the characterization of such novel antimicrobial agents.

Core Compound Data and Biological Activity

This compound is a polyketide antibiotic and a congener of lydicamycin, produced by the marine-derived actinomycete Streptomyces platensis TP-A0598.[1][2][3] Research has demonstrated its potent and selective activity against Gram-positive bacteria, including clinically significant drug-resistant strains.

In Vitro Antibacterial Spectrum

The primary research application of this compound lies in its potential as a therapeutic agent against Gram-positive bacterial infections. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

The following table summarizes the reported MIC values for this compound and its congeners (TPU-0037-B, C, and D) against a panel of bacterial strains.

| Microorganism | TPU-0037-A (μg/mL) | TPU-0037-B (μg/mL) | TPU-0037-C (μg/mL) | TPU-0037-D (μg/mL) |

| Staphylococcus aureus FDA 209P | 3.13 | 12.5 | 6.25 | 12.5 |

| Staphylococcus aureus Smith | 3.13 | 12.5 | 6.25 | 12.5 |

| Staphylococcus aureus MRSA 83-1 | 1.56 | 6.25 | 3.13 | 6.25 |

| Staphylococcus aureus MRSA 83-2 | 1.56 | 6.25 | 3.13 | 6.25 |

| Staphylococcus aureus MRSA 83-3 | 3.13 | 12.5 | 6.25 | 12.5 |

| Bacillus subtilis PCI 219 | 3.13 | 12.5 | 6.25 | 12.5 |

| Micrococcus luteus PCI 1001 | 12.5 | 50 | 25 | 50 |

| Escherichia coli NIHJ | >50 | >50 | >50 | >50 |

| Pseudomonas aeruginosa B-1 | >50 | >50 | >50 | >50 |

| Klebsiella pneumoniae | >50 | >50 | >50 | >50 |

Data sourced from Furumai, T., et al. (2002). TPU-0037-A, B, C and D, novel lydicamycin congeners with anti-MRSA activity from Streptomyces platensis TP-A0598. The Journal of Antibiotics, 55(10), 873–880.[2]

The data clearly indicates that this compound exhibits selective and potent antibacterial activity against Gram-positive bacteria, including MRSA strains, while showing no significant activity against the tested Gram-negative bacteria.

Potential Mechanism of Action

The precise molecular mechanism of action for this compound has not yet been fully elucidated. However, as a member of the polyketide class of antibiotics, its activity likely stems from one of several established mechanisms for this diverse group of natural products. These potential mechanisms include:

-

Inhibition of Protein Synthesis: Many polyketide antibiotics, such as macrolides, bind to the bacterial ribosome, thereby interfering with protein synthesis.[4][5][6][7][8]

-

Disruption of Cell Membrane Integrity: Some polyketides can insert into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[9]

-

Inhibition of Nucleic Acid Synthesis: Certain polyketides can interfere with the enzymes involved in DNA replication or transcription.[10]

Recent transcriptomic studies on lydicamycin, a close structural analog of this compound, have shown that it elicits a cellular stress response in Streptomyces coelicolor that is similar to the response triggered by cell wall targeting antibiotics.[11][12] This suggests that this compound may exert its antibacterial effect by interfering with bacterial cell wall synthesis or by causing significant stress to the cell envelope. Further research is required to identify the specific molecular target of this compound.

Experimental Protocols

The following section details a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antibiotic such as this compound, based on standard laboratory methodologies.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method is a standard and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

-

Visualized Experimental Workflow

The discovery and characterization of a novel antibiotic like this compound follows a systematic workflow. The diagram below illustrates the key stages of this process, from the initial isolation of the producing organism to the comprehensive evaluation of the purified compound.

Workflow for the discovery and characterization of a novel antibiotic.

Conclusion and Future Directions

This compound represents a promising new antibiotic lead with potent activity against Gram-positive pathogens, including MRSA. The available data warrants further investigation into its therapeutic potential. Key future research directions should include:

-

Elucidation of the specific molecular mechanism of action.

-

In vivo efficacy studies in animal models of infection.

-

Preclinical toxicology and safety pharmacology assessments.

-

Structure-activity relationship (SAR) studies to potentially improve potency and pharmacokinetic properties.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The continued exploration of this and other novel natural products is crucial in the ongoing battle against antimicrobial resistance.

References

- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. microbenotes.com [microbenotes.com]

- 9. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

An In-depth Technical Review of TPU-0037A: An Anti-MRSA Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of TPU-0037A, a novel antibiotic with promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The information presented herein is compiled from available scientific literature and is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Introduction and Overview

This compound, also known as 30-Demethyllydicamycin, is a polyketide antibiotic that belongs to the tetramic acid family of natural products. It is a structural analogue of lydicamycin and is produced by the marine actinomycete Streptomyces platensis TP-A0598, which was first isolated from a seawater sample in Toyama Bay, Japan.[1] this compound is part of a series of related congeners, including TPU-0037-B, C, and D, all of which exhibit activity against Gram-positive bacteria.[1] The primary significance of this compound lies in its potent activity against MRSA, a major cause of hospital-acquired and community-acquired infections.[2][3][4][5][6]

Physicochemical Properties

This compound is supplied as a colorless film and is soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2][3] It has poor solubility in water.[3] For long-term storage, it is recommended to be kept at -20°C.[2][3]

| Property | Value | Reference |

| Molecular Formula | C46H72N4O10 | [7] |

| Molecular Weight | 841.0 g/mol | [7] |

| CAS Number | 485815-59-6 | [7] |

| Purity | >95% (by HPLC) | [7] |

Biological Activity and Spectrum of Action

This compound has demonstrated selective and potent antibacterial activity against a range of Gram-positive bacteria. Notably, it is effective against clinical isolates of MRSA. In contrast, it shows no significant activity against Gram-negative bacteria.

In Vitro Antibacterial Activity

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.56 - 12.5 | [8][9] |

| Bacillus subtilis | Gram-positive | 1.56 - 12.5 | [8][9] |

| Micrococcus luteus | Gram-positive | 1.56 - 12.5 | [8][9] |

| Escherichia coli | Gram-negative | >50 | [8][9] |

| Proteus mirabilis | Gram-negative | >50 | [8][9] |

| Proteus vulgaris | Gram-negative | >50 | [8][9] |

| Pseudomonas aeruginosa | Gram-negative | >50 | [8][9] |

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, as a member of the tetramic acid class of antibiotics, its activity is likely attributable to the disruption of essential cellular processes in bacteria. Many tetramic acid-containing compounds are known to interfere with bacterial cell wall biosynthesis. This inhibition can occur through the targeting of key enzymes involved in the synthesis of peptidoglycan, the major component of the Gram-positive bacterial cell wall. The lack of an outer membrane in Gram-positive bacteria makes them particularly susceptible to agents that target the cell wall.

Postulated Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound, focusing on the inhibition of bacterial cell wall synthesis, a common target for antibiotics effective against Gram-positive bacteria.

Experimental Protocols

While the full experimental details from the primary literature are not publicly available, this section outlines the general methodologies for the key experiments cited.

Isolation and Purification of this compound

The isolation and purification of this compound from the culture broth of Streptomyces platensis TP-A0598 involves a multi-step chromatographic process.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for this compound were likely determined using a standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of this compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Conclusion and Future Directions

This compound is a promising antibiotic with potent and selective activity against Gram-positive bacteria, including the clinically significant MRSA. Its novel structure as a lydicamycin congener makes it an interesting candidate for further drug development. Future research should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety in animal models of infection, and exploring potential synergistic effects with other antibiotics. Furthermore, structure-activity relationship (SAR) studies could lead to the design of even more potent and pharmacokinetically favorable derivatives. The continued exploration of marine natural products like this compound remains a critical avenue for the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. usbio.net [usbio.net]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Novel Anti-Infective Compounds from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lydicamycin - Wikipedia [en.wikipedia.org]

- 6. academicjournals.org [academicjournals.org]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols for TPU-0037A

For Research Use Only. Not for use in diagnostic procedures.

Abstract

TPU-0037A is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of this compound. The included methodologies cover the assessment of its biochemical potency, effects on cancer cell proliferation, target engagement in a cellular context, and in vivo anti-tumor efficacy. The data presented herein is intended to guide researchers and drug development professionals in the evaluation and application of this compound in preclinical cancer research.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often due to mutations in key components like PIK3CA, is a common event in various human cancers. This has made the PI3K pathway a highly attractive target for the development of novel anti-cancer therapeutics.

This compound has been developed as a selective inhibitor of Class I PI3Ks, with the aim of providing a new therapeutic option for tumors harboring PI3K pathway alterations. This document provides a comprehensive guide to the experimental protocols necessary for its preclinical evaluation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo characteristics of this compound.

Table 1: In Vitro Biochemical Potency of this compound

| Kinase Target | IC₅₀ (nM) |

| PI3Kα | 1.2 |

| PI3Kβ | 85.7 |

| PI3Kδ | 98.3 |

| PI3Kγ | 152.1 |

| mTOR | >10,000 |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | PIK3CA Status | GI₅₀ (nM) |

| MCF-7 | Breast Cancer | E545K (mutant) | 15.2 |

| T47D | Breast Cancer | H1047R (mutant) | 25.8 |

| PC-3 | Prostate Cancer | Wild-type | 875.4 |

| U87-MG | Glioblastoma | Wild-type | 1,250 |

Table 3: In Vivo Efficacy of this compound in a MCF-7 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 25 | 45.3 |

| This compound | 50 | 78.9 |

Signaling Pathway and Experimental Workflow

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Caption: Preclinical experimental workflow for the evaluation of this compound.

Experimental Protocols

In Vitro PI3K Enzyme Inhibition Assay

This protocol describes a luminescence-based kinase assay to determine the IC₅₀ value of this compound against PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

PIP2 (substrate)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35)

-

This compound stock solution (10 mM in DMSO)

-

White, opaque 384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2.5 µL of a 2x PI3K enzyme solution in Assay Buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a 2x substrate solution (PIP2 and ATP in Assay Buffer).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, T47D, PC-3)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition (GI) for each concentration and determine the GI₅₀ value by non-linear regression analysis.

Western Blot Analysis for Target Engagement

This protocol is used to confirm that this compound inhibits the PI3K pathway in cells by measuring the phosphorylation levels of downstream targets like Akt.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete growth medium

-

This compound stock solution (10 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for 2 hours.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the change in protein phosphorylation relative to total protein and loading control (GAPDH).

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunodeficient mice (e.g., female athymic nude mice)

-

MCF-7 cells

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control formulation

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice.

-

Allow the tumors to grow to an average volume of 150-200 mm³.

-

Randomize the mice into treatment groups (e.g., vehicle control, 25 mg/kg this compound, 50 mg/kg this compound).

-

Administer the treatment (oral gavage) daily for 21-28 days.

-

Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.

Disclaimer

The protocols and data presented in this document are intended for research purposes only. The experimental conditions may require optimization for specific cell lines, reagents, and laboratory settings. Always follow standard laboratory safety procedures.

Application Notes and Protocols for TPU-0037A Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037A is an antibiotic that is a congener of lydicamycin.[1][2][3] It has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4][5] In contrast, it shows limited to no activity against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, and P. aeruginosa.[1][2][3] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative assay in antimicrobial susceptibility testing. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized technique widely accepted in microbiology.[6][7][8]

Data Presentation

The following table summarizes the known MIC values for this compound against various bacterial strains. This data is crucial for comparative analysis and for establishing expected ranges in experimental setups.

| Microorganism | Strain Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56 - 12.5 |

| Bacillus subtilis | - | 1.56 - 12.5 |

| Micrococcus luteus | - | 1.56 - 12.5 |

| Escherichia coli | Gram-Negative | >50 |

| Proteus mirabilis | Gram-Negative | >50 |

| Proteus vulgaris | Gram-Negative | >50 |

| Pseudomonas aeruginosa | Gram-Negative | >50 |

Data sourced from MedchemExpress and Cayman Chemical.[1][2][3]

Experimental Protocols

This section details the broth microdilution method for determining the MIC of this compound. This protocol is based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[6][9]

Materials

-

This compound (purity >95%)[10]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

-

Bacterial strains (e.g., S. aureus ATCC 29213 as a quality control strain)

-

Sterile saline solution (0.85% w/v)[12]

-

Spectrophotometer

-

Micropipettes and sterile tips[8]

-

Sterile petri dishes[11]

-

Resazurin solution (optional, for viability indication)[9]

Inoculum Preparation

-

From a pure overnight culture of the test organism on an appropriate agar plate, select 3-4 colonies.[8]

-

Suspend the colonies in sterile saline.

-